molecular formula C8H7BrN2 B12998817 5-(Bromomethyl)-6-methylnicotinonitrile CAS No. 1823887-09-7

5-(Bromomethyl)-6-methylnicotinonitrile

Cat. No.: B12998817
CAS No.: 1823887-09-7
M. Wt: 211.06 g/mol
InChI Key: FXKSVNIRSKHJIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-6-methylnicotinonitrile is an organic compound that belongs to the class of bromomethylated nicotinonitriles This compound is characterized by the presence of a bromomethyl group at the 5th position and a methyl group at the 6th position on the nicotinonitrile ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-6-methylnicotinonitrile typically involves the bromomethylation of 6-methylnicotinonitrile. One common method involves the reaction of 6-methylnicotinonitrile with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromomethylation at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted nicotinonitriles, oxidized derivatives, and reduced amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-6-methylnicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-6-methylnicotinonitrile
  • 5-(Iodomethyl)-6-methylnicotinonitrile
  • 5-(Hydroxymethyl)-6-methylnicotinonitrile

Comparison

Compared to its analogs, 5-(Bromomethyl)-6-methylnicotinonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom is more electronegative than chlorine and iodine, making the bromomethyl group a stronger electrophile. This enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.

Properties

CAS No.

1823887-09-7

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

5-(bromomethyl)-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C8H7BrN2/c1-6-8(3-9)2-7(4-10)5-11-6/h2,5H,3H2,1H3

InChI Key

FXKSVNIRSKHJIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.